5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-ethoxybenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It has potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests or weeds.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole-5-thiol: A precursor in the synthesis of 5-((2-Ethoxybenzyl)thio)-1,3,4-thiadiazol-2-amine.
5-(Benzylthio)-1,3,4-thiadiazol-2-amine: A similar compound with a benzyl group instead of an ethoxybenzyl group.
Uniqueness
This compound is unique due to the presence of the ethoxybenzyl group, which can impart different chemical and biological properties compared to its analogs. This structural variation can lead to differences in solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H13N3OS2 |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-[(2-ethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c1-2-15-9-6-4-3-5-8(9)7-16-11-14-13-10(12)17-11/h3-6H,2,7H2,1H3,(H2,12,13) |
InChI Key |
AODIUSUKARLPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CSC2=NN=C(S2)N |
Origin of Product |
United States |
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